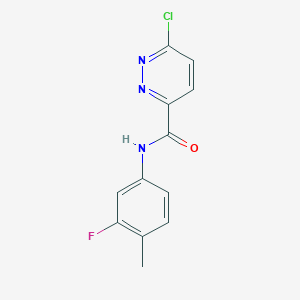![molecular formula C13H20N2O5S B7575355 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. Furosemide has been used for decades and is still one of the most commonly prescribed drugs in clinical practice.
Mécanisme D'action
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid works by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidneys. This results in the excretion of sodium, chloride, and water, leading to diuresis. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid also has a vasodilatory effect, which can reduce blood pressure.
Biochemical and Physiological Effects:
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several biochemical and physiological effects. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can also cause metabolic alkalosis, as it increases the excretion of bicarbonate ions. In addition, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can cause ototoxicity, which is a potential side effect that affects the hearing and balance.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several advantages and limitations for lab experiments. It is a potent diuretic that can be used to study renal and cardiac physiology. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid is also widely available and relatively inexpensive. However, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has several limitations, such as its potential for causing electrolyte imbalances and ototoxicity. In addition, 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid can interfere with other drugs that are metabolized by the liver.
Orientations Futures
There are several future directions for the study of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid. One possible direction is to investigate the potential of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid as a treatment for other conditions, such as heart failure and liver cirrhosis. Another direction is to study the effects of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid on different populations, such as elderly patients and patients with renal impairment. Additionally, further research is needed to understand the mechanisms underlying the potential ototoxicity of 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid and to develop strategies to minimize this side effect.
Méthodes De Synthèse
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid is synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with 2-(furan-2-yl)propan-2-amine, followed by the cyclization of the resulting intermediate with piperidine. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has been extensively studied in various scientific research applications. It is commonly used in the study of renal physiology, as it acts on the loop of Henle in the kidneys to inhibit the reabsorption of sodium and chloride ions. 1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid has also been used in the study of cardiac physiology, as it can reduce preload and afterload by reducing blood volume and systemic vascular resistance.
Propriétés
IUPAC Name |
1-[1-(furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(9-12-3-2-8-20-12)14-21(18,19)15-6-4-11(5-7-15)13(16)17/h2-3,8,10-11,14H,4-7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGWPVKIPLYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)
![3-[(3,5-Difluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575290.png)
![3-[(2-Hydroxy-5-methoxybenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7575295.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)

![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)

